

Application Notes and Protocols for AZD-7648 in In Vivo Studies

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Compound of Interest

Compound Name: AZD-7648

Cat. No.: B605776

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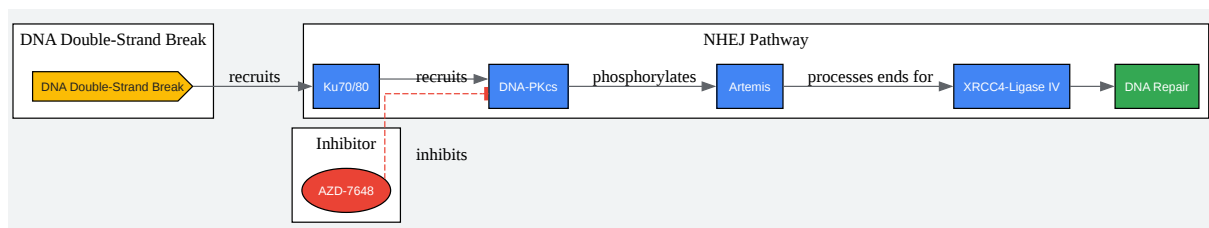
Introduction

AZD-7648 is a potent and highly selective, orally bioavailable inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2][3] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major cellular mechanism for the repair of DNA double-strand breaks (DSBs).[3][4][5] By inhibiting DNA-PK, **AZD-7648** prevents the repair of DSBs, thereby sensitizing cancer cells to DNA-damaging agents such as radiotherapy and certain chemotherapies.[2][3][4] Preclinical studies have demonstrated that **AZD-7648** can enhance the efficacy of radiotherapy and PARP inhibitors like olaparib in various tumor models.[3][4] These application notes provide detailed protocols for utilizing **AZD-7648** in in vivo research settings, along with relevant signaling pathway information and a summary of key quantitative data from preclinical studies.

Signaling Pathway of DNA-PK and Inhibition by AZD-7648

DNA-PK plays a central role in the NHEJ pathway for repairing DNA double-strand breaks. The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends. This complex then recruits the DNA-PK catalytic subunit (DNA-PKcs).[5] The recruitment of DNA-PKcs leads to its activation, which in turn phosphorylates various downstream targets to facilitate the processing and ligation of the DNA ends.[5] **AZD-7648** acts as an ATP-competitive

inhibitor of DNA-PKcs, effectively blocking this signaling cascade and preventing the completion of NHEJ.[2]



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Caption: DNA-PK signaling in the NHEJ pathway and inhibition by **AZD-7648**.

Experimental Protocols

In Vivo Xenograft/PDX Efficacy Study of AZD-7648 in Combination with Radiotherapy

This protocol outlines a general procedure for evaluating the efficacy of **AZD-7648** as a radiosensitizer in mouse xenograft or patient-derived xenograft (PDX) models.

1. Animal Models and Tumor Implantation:

- Animal Strain: Athymic nude mice or other appropriate immunocompromised strains.
- Tumor Models: A549 (non-small cell lung cancer), NCI-H1299, or relevant PDX models are commonly used.[4]
- Implantation: Subcutaneously implant tumor cells or PDX fragments into the flank of the mice.
- Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

2. Drug Formulation and Administration:

- **AZD-7648** Formulation: Formulate **AZD-7648** in a vehicle such as 0.5% w/v hydroxypropyl methylcellulose (HPMC) and 0.1% v/v Tween80.[6]
- **AZD-7648** Dosing: Administer **AZD-7648** orally (p.o.) at doses ranging from 37.5 mg/kg to 100 mg/kg.[1][6] A common schedule is twice daily (BID) for 5 consecutive days, followed by 2 days off (5/2 schedule).[6]
- Radiotherapy: Administer ionizing radiation (IR) locally to the tumor. A typical dose is 2 Gy.[4][7] **AZD-7648** is often administered 1-2 hours prior to irradiation to ensure peak drug concentration at the time of radiation.[6][7]

3. Experimental Groups:

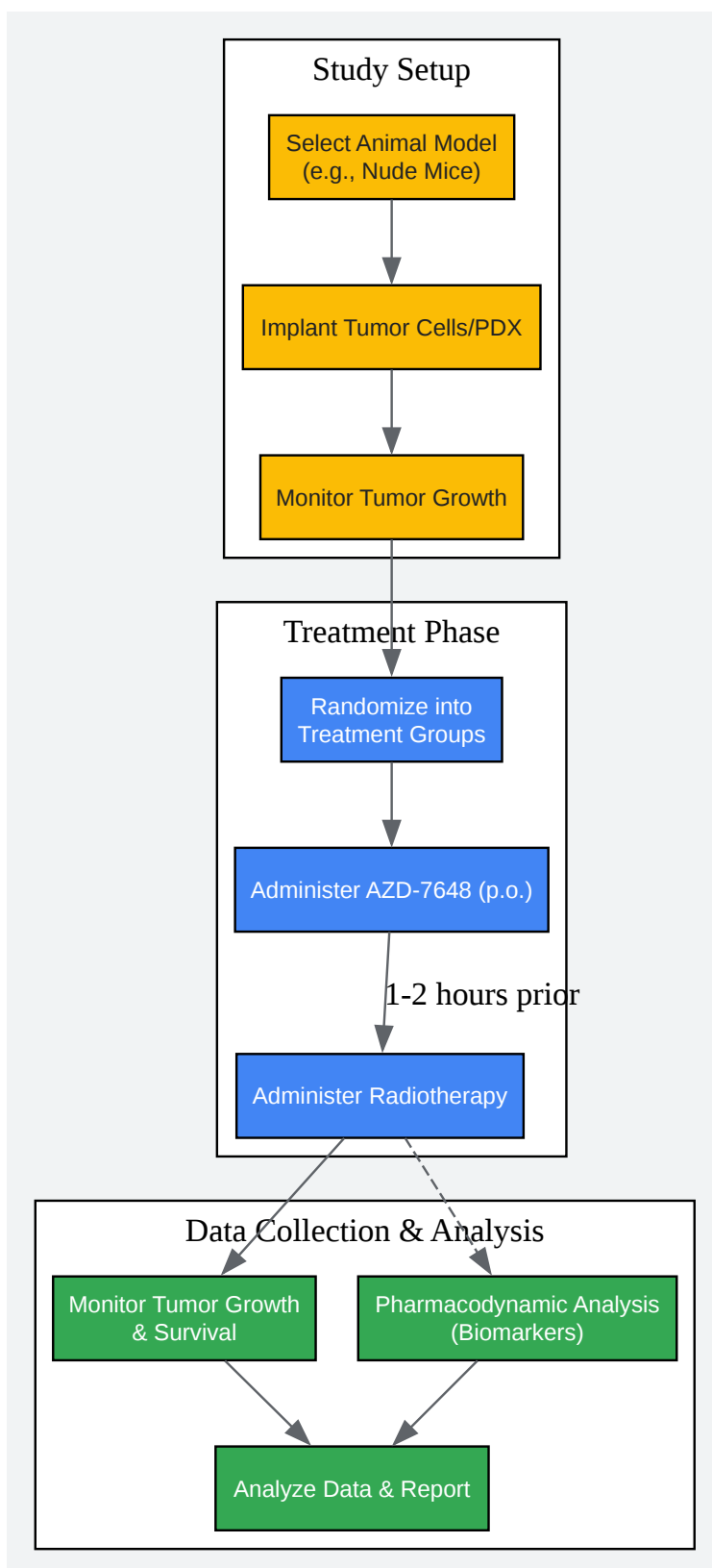
- Vehicle Control
- **AZD-7648** alone
- Radiotherapy alone
- **AZD-7648** in combination with Radiotherapy

4. Efficacy Endpoints:

- Tumor Growth Inhibition (TGI): Measure tumor volume at regular intervals.
- Tumor Regression: Monitor for sustained tumor regression.[4]
- Survival Analysis: Monitor animal survival as a primary endpoint.

5. Pharmacodynamic Analysis:

- Collect tumor samples at specified time points after treatment.
- Analyze for biomarkers of DNA-PK inhibition, such as decreased phosphorylation of DNA-PKcs (S2056) and RPA32 (S4/S8), and increased levels of γ H2AX.[8]



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Caption: General experimental workflow for *in vivo* efficacy studies.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical in vivo studies of **AZD-7648**.

Table 1: In Vivo Efficacy of **AZD-7648** in Combination with Radiotherapy

Tumor Model	Treatment Group	Dose	Outcome	Reference
MC38	AZD-7648 + RT	75 mg/kg AZD-7648 + 2Gy x 5 RT	75% (9/12 mice) showed complete tumor regression	[7]
CT26	AZD-7648 + RT	75 mg/kg AZD-7648 + 2Gy x 5 RT	42% (5/12 mice) showed complete tumor regression	[7]
B16-F10	AZD-7648 + RT	75 mg/kg AZD-7648 + 2Gy x 5 RT	Significantly prolonged tumor control	[7]

Table 2: In Vivo Pharmacodynamic Effects of **AZD-7648**

Tumor Model	AZD-7648 Dose	Biomarker	Inhibition	Time Point	Reference
FaDu ATM KO Xenografts	75mg/kg	pDNA-PK (S2056)	98%	2 hours post-dose	[8]
FaDu ATM KO Xenografts	75mg/kg	pRPA32 (S4/8)	95%	2 hours post-dose	[8]
FaDu ATM KO Xenografts	75mg/kg	γ H2AX	71%	2 hours post-dose	[8]

Table 3: In Vivo Efficacy of **AZD-7648** in Combination with Olaparib

Study Type	Combination	Required Plasma Concentrations for Tumor Stasis	Reference
Preclinical PK-PD Model	AZD-7648 + Olaparib	20.2 μ M AZD-7648 and 19.9 μ M Olaparib	[9]
Preclinical PK-PD Model	Olaparib Monotherapy	64.9 μ M Olaparib	[9]

Conclusion

AZD-7648 is a promising DNA-PK inhibitor with demonstrated efficacy in preclinical in vivo models, particularly in combination with DNA-damaging agents like radiotherapy. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies to further explore the therapeutic potential of **AZD-7648**. Careful consideration of animal models, dosing schedules, and relevant pharmacodynamic endpoints is crucial for successful investigation.

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